molecular formula C17H21N3O2S3 B12028284 (5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12028284
M. Wt: 395.6 g/mol
InChI Key: YTNCBLAZOJWFGY-WYMLVPIESA-N
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Description

(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperazine moiety, and a thienylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-thioxo-1,3-thiazolidin-4-one with 2-thienylmethylene derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the thienylmethylene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones or piperazines.

Scientific Research Applications

(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar thiazolidinone rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties and varying functional groups.

    Thienylmethylene Compounds: Molecules containing thienylmethylene groups with different core structures.

Uniqueness

(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O2S3

Molecular Weight

395.6 g/mol

IUPAC Name

(5E)-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H21N3O2S3/c1-18-7-9-19(10-8-18)15(21)5-2-6-20-16(22)14(25-17(20)23)12-13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3/b14-12+

InChI Key

YTNCBLAZOJWFGY-WYMLVPIESA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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